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(2-ethoxyphenyl)(1H-pyrazol-1-yl)methanone

Cat. No.: B12873367
M. Wt: 216.24 g/mol
InChI Key: NJOXFFCKFCQCFA-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)(1H-pyrazol-1-yl)methanone (CAS 544420-63-5) is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This molecule features a methanone core linking a 2-ethoxyphenyl group and a 1H-pyrazol-1-yl ring, making it a valuable scaffold in medicinal and organic chemistry research. The 1H-pyrazole moiety is a privileged structure in drug discovery, known for its versatile biological activities. Recent scientific literature highlights that acylated 1H-pyrazol-5-amines demonstrate significant potential as covalent, serine-trapping inhibitors of thrombin , a key enzyme in the blood coagulation cascade . These inhibitors represent a novel mechanism of action for developing safer antithrombotic agents with potentially reduced bleeding risks compared to traditional therapies . While the specific activity of this compound must be confirmed through targeted experimentation, its structure aligns with this emerging and promising area of pharmaceutical research. Beyond biomedical applications, complexes derived from poly(1H-pyrazol-1-yl) ligands, which share structural similarities with this compound, are extensively used in coordination chemistry and catalysis . These complexes serve as efficient catalysts for important reactions, including the synthesis of sustainable polymers like polylactides (PLAs) and polycarbonates, as well as for CO2 activation and olefin polymerization . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B12873367 (2-ethoxyphenyl)(1H-pyrazol-1-yl)methanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethoxyphenyl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-11-7-4-3-6-10(11)12(15)14-9-5-8-13-14/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOXFFCKFCQCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Spectroscopic Analysis of 2 Ethoxyphenyl 1h Pyrazol 1 Yl Methanone Series

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart.

Electrospray Ionization Mass Spectrometry (ESI-MS)ESI-MS, a softer ionization technique, would typically show the protonated molecule [M+H]⁺. This technique is valuable for confirming the molecular weight with high accuracy, especially when coupled with a high-resolution mass analyzer.mdpi.com

Despite the established methodologies for characterizing such compounds, specific data sets for (2-ethoxyphenyl)(1H-pyrazol-1-yl)methanone are absent from the reviewed literature. Synthesis and characterization reports for analogous molecules are available researchgate.netnih.govepa.govgovinfo.gov, but a direct report on the title compound could not be located. Therefore, a detailed article with specific data tables and research findings as requested cannot be generated at this time.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For the compound this compound, with a chemical formula of C12H12N2O2, the theoretical exact mass can be calculated. This experimental determination would typically involve techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The resulting data, usually presented as a calculated versus found mass, would confirm the compound's elemental formula. However, no published HRMS data specifically for this compound could be located. For related compounds, such as (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, HRMS data has been reported, confirming the utility of this technique for this class of molecules. nih.gov

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Vibrational Mode Assignment using IR Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). For this compound, a detailed IR spectrum would be expected to show characteristic absorption bands for several key functional groups.

Expected Vibrational Modes:

C=O (carbonyl) stretch: This is typically a strong, sharp absorption. In similar acyl pyrazole (B372694) structures, this band appears around 1701 cm⁻¹. nih.gov

C-O-C (ether) stretches: Asymmetric and symmetric stretching of the ethoxy group would produce strong bands, typically in the 1250-1000 cm⁻¹ region.

Aromatic C=C stretches: Multiple bands would be expected in the 1600-1450 cm⁻¹ region, corresponding to the phenyl and pyrazole rings.

Aromatic C-H stretches: These would appear above 3000 cm⁻¹.

Aliphatic C-H stretches: Absorptions from the ethyl group would be found just below 3000 cm⁻¹.

Without experimental data, a precise assignment and a data table of vibrational frequencies for the title compound cannot be compiled.

Electronic Transition Analysis via UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. cardiff.ac.uk The spectrum is influenced by the extent of conjugation in the molecule. The structure of this compound contains multiple chromophores, including the phenyl ring, the pyrazole ring, and the carbonyl group.

The expected electronic transitions would likely include:

π → π* transitions: Associated with the aromatic phenyl and pyrazole rings. These are typically intense absorptions. cardiff.ac.uk

n → π* transitions: Associated with the carbonyl group's non-bonding electrons (lone pairs on the oxygen) being promoted to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions.

Studies on analogous pyrazole derivatives show absorption maxima that are sensitive to solvent polarity. nih.gov However, no specific UV-Vis absorption data (λmax) for this compound has been published, preventing a detailed analysis of its electronic transitions.

X-ray Diffraction (XRD) Studies for Solid-State Structure

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. chemspider.com This analysis provides precise bond lengths, bond angles, and details about the crystal packing, including intermolecular interactions like hydrogen bonding or π-π stacking.

For a compound like this compound, a single-crystal structure would reveal the dihedral angles between the phenyl and pyrazole rings, confirming the molecule's conformation in the solid state. Crystallographic data for related pyrazole methanone (B1245722) structures have been reported, detailing parameters such as the crystal system (e.g., monoclinic), space group (e.g., P2₁/c), and unit cell dimensions. However, no such study has been performed and published for the title compound.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid form. This technique is essential for identifying crystalline phases, determining purity, and studying polymorphism. While a PXRD pattern could be used to characterize bulk this compound, no such data is available in the scientific literature or databases.

Other Characterization Techniques

Beyond the primary spectroscopic methods, a comprehensive understanding of a novel compound's structure and purity requires additional analytical techniques. These methods provide fundamental information about the elemental makeup and surface chemistry of the synthesized molecules.

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. This combustion analysis method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular structure. A close correlation between the experimental and calculated values provides strong evidence for the successful synthesis of the target compound and its purity.

For the compound this compound, with a molecular formula of C₁₂H₁₂N₂O₂, the theoretical elemental composition can be calculated. This data serves as a benchmark for experimental results. In the synthesis and characterization of various pyrazole derivatives, elemental analysis is a standard and critical step to confirm the proposed structure. nih.govnepjol.info For instance, the elemental analysis of a novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine was instrumental in confirming its molecular formula. nepjol.info

Below is a table showing the theoretical elemental composition for this compound.

ElementSymbolAtomic MassCountTotal MassPercentage
CarbonC12.01112144.13266.65%
HydrogenH1.0081212.0965.60%
NitrogenN14.007228.01412.96%
OxygenO15.999231.99814.80%
Total 216.24 100.00%

Note: The table presents the theoretical values. Experimental results from an actual sample would be expected to be in close agreement.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to investigate the elemental composition, empirical formula, and the chemical and electronic states of the elements within a material. acs.org The technique works by irradiating a sample with X-rays, which causes the emission of core-level electrons. nepjol.info The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be determined. Each element has a unique set of binding energies, allowing for elemental identification. nepjol.info

Furthermore, the precise binding energy of an electron is sensitive to the chemical environment of the atom, an effect known as the chemical shift. This allows for the determination of the oxidation states of the elements present. For a compound like this compound, XPS analysis would provide valuable information:

Elemental Composition: It would confirm the presence of carbon, nitrogen, and oxygen on the surface of the sample, corroborating the elemental analysis data. Hydrogen and helium are not detectable by XPS. nih.gov

Oxidation States:

Carbon (C 1s): The high-resolution C 1s spectrum would be expected to show multiple peaks corresponding to the different chemical environments of the carbon atoms. For example, carbons in the aromatic rings (C-C, C-H), the ethoxy group (C-O), and the carbonyl group (C=O) would all have distinct binding energies.

Nitrogen (N 1s): The N 1s spectrum would provide information about the nitrogen atoms in the pyrazole ring. The two nitrogen atoms are in different chemical environments (N-N and N-C=O), which could potentially be resolved.

Oxygen (O 1s): The O 1s spectrum would show peaks corresponding to the oxygen in the ethoxy group (C-O-C) and the carbonyl group (C=O), which are expected to have different binding energies.

XPS provides a detailed picture of the surface chemistry, which is particularly useful for understanding the properties of thin films or for detecting surface contamination. nih.govnih.gov The technique can analyze the top 1-10 nanometers of a sample, providing a surface-specific analysis that is complementary to bulk techniques like CHN elemental analysis. nih.gov

Computational Chemistry and Theoretical Studies of 2 Ethoxyphenyl 1h Pyrazol 1 Yl Methanone

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of organic molecules. eurasianjournals.com These calculations would provide profound insights into the fundamental properties of (2-ethoxyphenyl)(1H-pyrazol-1-yl)methanone.

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the spatial arrangement of the ethoxyphenyl and pyrazolyl rings relative to the central methanone (B1245722) (carbonyl) group. It is anticipated that the molecule would not be perfectly planar due to steric hindrance, with specific torsion angles defining the orientation of the aromatic rings.

Table 1: Predicted Structural Parameters for this compound

Parameter Predicted Value Range
C=O Bond Length 1.20 - 1.25 Å
C-N (pyrazole) Bond Length 1.35 - 1.40 Å
C-C (phenyl) Bond Length 1.38 - 1.42 Å
Dihedral Angle (Phenyl-C=O) 20° - 40°
Dihedral Angle (Pyrazole-C=O) 10° - 30°

(Note: These are hypothetical values based on typical DFT calculations for similar molecules.)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxyphenyl ring, while the LUMO would likely be distributed over the pyrazole (B372694) ring and the carbonyl group.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

Parameter Predicted Value
HOMO Energy -6.0 to -7.0 eV
LUMO Energy -1.5 to -2.5 eV
HOMO-LUMO Energy Gap 4.0 to 5.0 eV

(Note: These are hypothetical values based on typical DFT calculations for similar molecules.)

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MESP would likely show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole ring, highlighting these as primary sites for interaction with electrophiles. The hydrogen atoms of the aromatic rings would exhibit positive potential.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The inverse of hardness, indicating reactivity.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

Table 3: Predicted Global Chemical Reactivity Parameters for this compound

Parameter Formula Predicted Value Range
Electronegativity (χ) -(EHOMO + ELUMO)/2 3.75 - 4.75 eV
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.0 - 2.5 eV
Chemical Softness (S) 1/η 0.4 - 0.5 eV-1
Electrophilicity Index (ω) χ2/2η 2.8 - 4.5 eV

(Note: These are hypothetical values based on typical DFT calculations for similar molecules.)

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). This theoretical spectrum can then be compared with experimental data to validate the computational model and understand the nature of the electronic transitions, such as n→π* or π→π* transitions. For this compound, TD-DFT would likely predict strong absorptions in the UV region corresponding to π→π* transitions within the aromatic systems.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for studying hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In this compound, NBO analysis would quantify the strength of the various bonds and reveal important intramolecular interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the π-systems of the rings.

Computational Studies on Reaction Mechanisms and Pathways

While specific computational studies detailing the reaction mechanisms and pathways for the synthesis of this compound are not extensively documented in publicly available research, the general principles of N-acyl pyrazole formation are well-understood and frequently investigated using theoretical methods. These computational studies provide invaluable insights into transition states, activation energies, and the feasibility of different reaction pathways, complementing experimental findings.

The synthesis of N-acyl pyrazoles, such as the title compound, typically proceeds through established routes like the cyclocondensation of a carbohydrazide with a 1,3-dicarbonyl compound or the direct acylation of a pyrazole ring with an acyl chloride or another activated carboxylic acid derivative. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of these reaction mechanisms. researchgate.net

For a typical cyclocondensation reaction, theoretical calculations can map out the potential energy surface of the entire process. This involves identifying the structures of reactants, intermediates, transition states, and products. Key steps that can be modeled include the initial nucleophilic attack of the hydrazine nitrogen onto a carbonyl carbon, subsequent intramolecular cyclization, and the final dehydration step to form the aromatic pyrazole ring.

Table 1: Hypothetical Calculated Energy Profile for a Plausible N-Acyl Pyrazole Synthesis Pathway

Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Reactants (Hydrazide + Diketone)0.0Starting materials
2Transition State 1 (TS1)+15.2Nucleophilic addition
3Intermediate 1 (INT1)-5.8Hemiaminal formation
4Transition State 2 (TS2)+22.5Cyclization
5Intermediate 2 (INT2)-12.3Dihydropyrazole intermediate
6Transition State 3 (TS3)+30.1Dehydration (Rate-limiting)
7Products (N-Acyl Pyrazole + H₂O)-25.7Final products

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Furthermore, computational studies can investigate alternative reaction mechanisms. For example, Molecular Electron Density Theory (MEDT) has been used to analyze cycloaddition reactions involving furan and nitroalkenes, revealing that the reaction may proceed through zwitterionic intermediates rather than a concerted Diels-Alder pathway. mdpi.com Such theoretical investigations are crucial for correcting previously postulated mechanisms and providing a more accurate understanding of the reaction course. mdpi.com

Solvent Effects in Theoretical Calculations

The influence of the solvent is a critical factor in chemical reactions and for determining the properties of molecules. Theoretical calculations often incorporate solvent effects to provide more accurate and realistic predictions that can be compared with experimental results conducted in solution. For a molecule like this compound, the surrounding solvent can influence its conformational stability, electronic properties, and reactivity.

Computational chemists employ several models to simulate solvation. The most common are implicit and explicit solvent models.

Implicit Solvent Models: Also known as continuum models (e.g., Polarizable Continuum Model - PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute.

Explicit Solvent Models: Involve including a specific number of individual solvent molecules around the solute molecule in the calculation. This method is more computationally intensive but can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding.

Theoretical studies on pyrazole and its derivatives have shown that solvent polarity can significantly impact molecular properties. researchgate.net For example, an increase in solvent polarity generally leads to a larger dipole moment due to the stabilization of charge separation within the molecule. researchgate.net This, in turn, can affect the molecule's intermolecular interactions and solubility.

The electronic structure, particularly the Frontier Molecular Orbitals (HOMO and LUMO), is also sensitive to solvent effects. The energy gap between the HOMO and LUMO, which is an indicator of chemical reactivity and stability, often decreases in more polar solvents. researchgate.netnih.gov This is because polar solvents can differentially stabilize the HOMO and LUMO levels. Time-Dependent DFT (TD-DFT) calculations are used to predict UV-Vis absorption spectra, and including solvent models is essential for accurately predicting solvatochromic shifts (changes in absorption wavelength with solvent polarity). nih.gov

The table below illustrates the typical influence of different solvents on the calculated properties of a generic pyrazole derivative, based on general findings from computational studies.

Table 2: Illustrative Solvent Effects on Calculated Properties of a Pyrazole Derivative

PropertyGas PhaseToluene (ε=2.4)Ethanol (ε=24.5)Water (ε=80.1)
Dipole Moment (Debye)2.33.14.24.5
HOMO Energy (eV)-6.8-6.7-6.6-6.5
LUMO Energy (eV)-0.2-0.3-0.4-0.5
HOMO-LUMO Gap (eV)6.66.46.26.0
Solvation Energy (kcal/mol)0-4.5-8.2-9.1

Note: The data is hypothetical and serves to demonstrate general trends observed in computational studies of pyrazole derivatives. researchgate.net ε represents the dielectric constant of the solvent.

These calculations help in understanding how a molecule like this compound might behave in different chemical environments, which is crucial for designing synthesis protocols and for applications where the molecule interacts with biological systems or other materials in solution. dntb.gov.ua

Chemical Reactivity and Synthetic Transformations of 2 Ethoxyphenyl 1h Pyrazol 1 Yl Methanone

Nucleophilic and Electrophilic Reactivity of the Ketone Moiety

The ketone functionality in (2-ethoxyphenyl)(1H-pyrazol-1-yl)methanone is a key site for both nucleophilic and electrophilic reactions. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The pyrazole (B372694) ring, acting as a nitrogen-based leaving group, significantly influences the reactivity of the acyl moiety, rendering the compound an effective acylating agent.

Nucleophilic Addition: Like typical ketones, the carbonyl group can undergo nucleophilic addition. However, due to the nature of the N-acylpyrazole linkage, these reactions often proceed as nucleophilic acyl substitution rather than simple addition, with the pyrazole anion acting as a leaving group.

Electrophilic Reactivity of α-Carbon: The acidity of the α-protons in related N-acylpyrazole systems is significantly increased compared to simple ketones like acetone. nih.gov This enhanced acidity facilitates enolate formation, allowing the α-carbon to act as a nucleophile in reactions such as aldol condensations and alkylations.

Table 1: Reactivity of the Ketone Moiety

Reaction Type Reacting Site Description Potential Products
Nucleophilic Acyl Substitution Carbonyl Carbon Attack by nucleophiles (e.g., amines, alcohols) leads to the transfer of the (2-ethoxyphenyl)carbonyl group. Amides, Esters
Enolate Formation α-Carbon Deprotonation by a base generates a nucleophilic enolate. Alkylated or acylated derivatives

Reactions Involving Pyrazole Ring Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms with distinct electronic properties. The N-1 atom is part of an amide-like bond and is generally unreactive. In contrast, the N-2 atom possesses a lone pair of electrons that is not involved in the aromatic sextet, making it a site of basicity and nucleophilicity. orientjchem.org

This N-2 atom is susceptible to attack by electrophiles. orientjchem.org In the presence of a strong acid, it can be protonated to form a pyrazolium salt. It can also react with alkylating agents, although the reactivity may be tempered by steric hindrance from the bulky acyl group at N-1. The deprotonation of the N-1 proton in unsubstituted pyrazole by a strong base increases its reactivity towards electrophiles, though in this N-acyl derivative, this position is already substituted. orientjchem.org

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

While the aromatic pyrazole ring itself is generally resistant to cycloaddition reactions, the N-acylpyrazole moiety can be a component in designing molecules that undergo such transformations. Specifically, N-acylpyrazoles can activate adjacent functionalities for cycloaddition.

For instance, research on related compounds like N-(3-butynoyl)-3,5-dimethylpyrazole has shown that it can isomerize to an N-allenoylpyrazole intermediate. nih.gov This highly reactive allene can then participate in site-selective and enantioselective [3+2], [4+2], and [2+2] cycloaddition reactions with various 1,3-dipoles, dienes, and other nucleophiles. nih.gov This demonstrates the utility of the acylpyrazole group in facilitating complex cyclizations that build carbocyclic and heterocyclic rings. nih.gov

The synthesis of pyrazole rings themselves frequently involves 1,3-dipolar cycloaddition as a key step, for example, between a diazo compound and an alkyne. nih.govnih.govnih.gov

Transamidation and Other Amidation Reactions

N-acylpyrazoles are effective acyl transfer agents, and the reaction of this compound with amines is a prime example of a transamidation reaction. The amide bond in N-acylpyrazoles is activated towards nucleophilic attack compared to a simple acyclic amide. This increased reactivity stems from the electronic properties of the pyrazole ring, which is a good leaving group.

The general mechanism for transamidation involves the nucleophilic attack of an amine on the carbonyl carbon of the N-acylpyrazole. This is followed by the departure of the pyrazole anion, which is subsequently protonated, to yield a new amide and pyrazole. nih.gov This process is often utilized in synthesis because it can proceed under mild, and sometimes metal-free, conditions. researchgate.net The efficiency of the reaction can be influenced by the nucleophilicity of the incoming amine. frontiersin.org

Table 2: Transamidation with this compound

Amine Nucleophile Product Significance
Primary Aliphatic Amine (R-NH₂) N-alkyl-2-ethoxybenzamide Formation of secondary amides
Secondary Cyclic Amine (e.g., Piperidine) 1-(2-ethoxybenzoyl)piperidine Synthesis of tertiary amides

This reactivity makes N-acylpyrazoles valuable reagents in peptide synthesis and for the preparation of a wide array of amide-containing compounds. acs.org

Rearrangement Reactions of Pyrazole Methanone (B1245722) Derivatives

Rearrangement reactions offer pathways to structurally diverse isomers from a single precursor. In the context of N-acyl heterocycles, various skeletal reorganizations are possible, often triggered by acidic or thermal conditions. ias.ac.in

For pyrazolone derivatives, which are related to pyrazole methanones, unimolecular rearrangements are known to occur, particularly with organosilyl groups. researchgate.net Theoretical studies have detailed the migration of a silyl group from a nitrogen atom to an oxygen atom (a 1,3-shift), followed by consecutive hydrogen shifts. researchgate.net While this compound does not possess a silyl group, these studies highlight the potential for intramolecular migrations within the N-acylpyrazole framework under specific conditions.

The specific rearrangement pathways for this compound have not been extensively reported, but analogies can be drawn from the broader class of N-acyl compounds. For example, the acid-catalyzed isomerization of N-acylaziridines can lead to oxazolines and other rearranged products, demonstrating the propensity of acyl groups to participate in intramolecular cyclizations and rearrangements. ias.ac.in

Retro-Claisen Reactions for Synthetic Utility

The Claisen condensation and its reverse, the retro-Claisen reaction, are fundamental transformations in carbon-carbon bond formation and cleavage. While a direct retro-Claisen reaction on this compound is not typical, related transformations are utilized in the synthesis of pyrazole precursors.

For example, the synthesis of certain pyrazole derivatives involves a double retro-Claisen condensation of isothiocyanates with acetylacetonate as a key step to form an intermediate that is subsequently cyclized with hydrazine. beilstein-journals.org This illustrates how the principles of Claisen-type reactions are relevant in the broader synthetic chemistry of pyrazoles.

For a retro-Claisen reaction to occur on a derivative of this compound, the molecule would first need to be transformed into a β-dicarbonyl compound. For instance, if the pyrazole ring were substituted at the 4-position with another acyl group, this 1,3-dicarbonyl system could potentially undergo a base-catalyzed retro-Claisen cleavage.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

The pyrazole ring system is a well-known scaffold in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide range of biological activities and chemical utilities. These compounds are frequently explored as synthetic intermediates for more complex molecules and as ligands for metal catalysis. However, the specific substitution pattern of a 2-ethoxyphenyl group and its connection to the 1H-pyrazol-1-yl methanone core appears to be a niche area of study.

Consequently, there is no specific information available in peer-reviewed journals or public chemical databases regarding the role of this compound as a synthetic intermediate or its application in the development of novel ligands for specific metal catalysis. Similarly, research into green synthesis methodologies, the exploration of its biological targets and mechanisms of action, and the application of artificial intelligence and machine learning in its design and activity prediction are not documented for this exact compound.

While general principles and methodologies applied to other pyrazole methanones could be extrapolated, such an approach would not adhere to the strict focus on this compound. The absence of specific research findings for this compound means that any detailed discussion on the requested topics would be speculative and not based on established scientific evidence.

It is possible that this compound is a novel compound that has not yet been extensively characterized, or it may be an intermediate in a proprietary synthetic pathway not disclosed in public literature. Further research and publication would be necessary to provide the specific details required for a comprehensive article on this particular chemical entity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-ethoxyphenyl)(1H-pyrazol-1-yl)methanone?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves reacting 2-ethoxybenzoyl chloride with 1H-pyrazole derivatives in the presence of a base (e.g., triethylamine) under reflux conditions. Solvents like dichloromethane or tetrahydrofuran are often used, with purification via column chromatography . Alternative routes may employ coupling agents (e.g., DCC) to facilitate amide bond formation between precursors.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the ethoxyphenyl and pyrazole moieties. Aromatic protons in the pyrazole ring typically appear as doublets (δ 7.5–8.5 ppm), while ethoxy groups show signals near δ 1.4–1.6 ppm (CH3_3) and δ 4.0–4.2 ppm (OCH2_2) .
  • X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding patterns, as seen in structurally similar pyrazole derivatives (e.g., monoclinic systems with β ≈ 91.5°) .
  • IR Spectroscopy : Key peaks include C=O stretches (~1650–1700 cm1^{-1}) and aromatic C–H bends (~750–850 cm1^{-1}) .

Q. How is the purity of the compound validated post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Melting point analysis and elemental analysis (C, H, N) further confirm purity. Mass spectrometry (ESI-MS) provides molecular ion verification (expected [M+H]+^+ for C12_{12}H12_{12}N2_2O2_2: 232.09) .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro) at the pyrazole 4-position enhance electrophilicity, facilitating nucleophilic substitution. For example, in analogous compounds, nitro groups increase reaction rates with amines by 3–5× compared to unsubstituted pyrazoles. Steric effects from bulky substituents (e.g., tert-butyl) can hinder access to reactive sites, requiring polar aprotic solvents (e.g., DMF) to improve kinetics .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation times). To address this:

  • Standardized Assays : Use validated cell lines (e.g., HEK-293 for receptor binding) and replicate conditions across labs.
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity.
  • Target Validation : CRISPR knockouts or siRNA silencing confirm target engagement, as demonstrated in studies of related pyrazole-based enzyme inhibitors .

Q. What computational approaches predict the compound’s binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., COX-2). Key parameters include grid boxes centered on active sites and Lamarckian genetic algorithms.
  • MD Simulations : GROMACS or AMBER assess binding stability (≥100 ns trajectories), with RMSD < 2 Å indicating stable complexes.
  • QSAR Modeling : Hammett constants (σ) for substituents correlate with bioactivity trends, as seen in pyrazole derivatives targeting kinases .

Q. How do reaction conditions affect yields in metal-catalyzed derivatization?

  • Methodological Answer : Catalysts (e.g., Pd/C, CuI) and ligands (e.g., PPh3_3) significantly impact yields. For Suzuki couplings, optimized conditions include 5 mol% Pd(PPh3_3)4_4, K2_2CO3_3 in DMF/H2_2O (3:1), 80°C, yielding >75%. Competing pathways (e.g., homocoupling) are minimized by degassing solvents and inert atmospheres. Contradictory yield reports often stem from trace oxygen or moisture .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl).
  • Waste Disposal : Halogenated solvents and nitro-containing byproducts require segregation and incineration.
  • Emergency Protocols : Neutralize spills with sodium bicarbonate, followed by adsorption (vermiculite) .

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